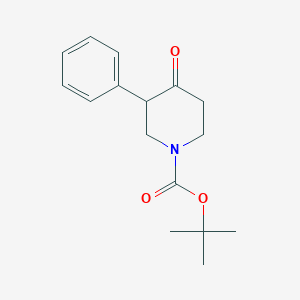

Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(11-17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZBVZFDWNCKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635303 | |

| Record name | tert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632352-56-8 | |

| Record name | tert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of the Structure of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document outlines a plausible synthetic pathway and predicted spectroscopic characteristics based on established chemical principles and data from closely related analogues.

Synthesis and Structural Confirmation

The synthesis of this compound can be conceptually approached through several established synthetic methodologies for 4-piperidone derivatives. A common and effective strategy involves a multi-step sequence starting from readily available precursors.

Proposed Synthetic Pathway:

A logical synthetic route would involve the protection of a piperidone precursor, followed by the introduction of the phenyl group at the 3-position. One plausible method is a variation of the Dieckmann condensation or a related cyclization reaction.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols:

General Procedure for the Synthesis of N-Boc-3-aryl-4-piperidones (Illustrative):

-

Preparation of N-Boc-4-piperidone Enamine/Enolate: To a solution of N-Boc-4-piperidone in an appropriate aprotic solvent (e.g., THF, toluene), a suitable base (e.g., LDA, NaH) is added at a low temperature (-78 °C to 0 °C) to generate the corresponding enolate. Alternatively, reaction with a secondary amine (e.g., pyrrolidine) can form a more stable enamine.

-

Introduction of the Phenyl Group: A phenylating agent, such as a phenyl halide in the presence of a palladium catalyst (for cross-coupling reactions) or a phenyl organometallic reagent, is added to the enolate/enamine solution. The reaction mixture is allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction is quenched with an aqueous solution, and the organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Spectroscopic Data Analysis

The structural confirmation of the target compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected quantitative data based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.0 - 4.2 | Multiplet | 2H | Piperidine ring protons adjacent to N |

| ~ 3.6 - 3.8 | Multiplet | 1H | Piperidine ring proton at C3 |

| ~ 3.2 - 3.4 | Multiplet | 2H | Piperidine ring protons adjacent to N |

| ~ 2.5 - 2.7 | Multiplet | 2H | Piperidine ring protons at C5 |

| ~ 2.3 - 2.5 | Multiplet | 2H | Piperidine ring protons at C6 |

| ~ 1.45 | Singlet | 9H | tert-Butyl protons (C(CH₃)₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 208 | C=O (Ketone) |

| ~ 155 | C=O (Carbamate) |

| ~ 138 | Aromatic C (quaternary) |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 80 | C(CH₃)₃ |

| ~ 55 | Piperidine C3 |

| ~ 45-50 | Piperidine C2, C6 |

| ~ 40 | Piperidine C5 |

| ~ 28 | C(CH₃)₃ |

Table 3: Predicted IR and Mass Spectrometry Data

| Technique | Characteristic Peaks/Values |

| IR (cm⁻¹) | ~ 1720 (C=O, ketone), ~ 1690 (C=O, carbamate), ~ 3050 (Aromatic C-H), ~ 2970 (Aliphatic C-H) |

| MS (m/z) | Expected [M+H]⁺: ~290.17 |

Workflow for Spectroscopic Analysis:

The following diagram illustrates the logical workflow for the structural elucidation of the synthesized compound.

Caption: Logical workflow for the structural elucidation of a synthesized compound.

Disclaimer: The spectroscopic data presented are predicted values based on known chemical shift and absorption frequency ranges for similar functional groups and structural motifs. Actual experimental data may vary. A definitive structural elucidation requires the acquisition and interpretation of experimental spectra from a synthesized and purified sample of this compound. No information regarding the signaling pathways or specific biological activities of this compound was found in the available literature.

physicochemical properties of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate

An In-depth Technical Guide on the Physicochemical Properties of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of this compound. This compound, a derivative of the piperidine heterocyclic ring system, is of interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the piperidine scaffold in a wide array of pharmaceuticals.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₃ | PubChem CID: 16227992 |

| Molecular Weight | 275.34 g/mol | PubChem CID: 16227992 |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Not available | --- |

| pKa | Not available | --- |

| Storage | Sealed in dry, 2-8°C |

Synthesis and Characterization

The synthesis of this compound can be approached through multi-step reaction schemes common in heterocyclic chemistry. While a specific, detailed experimental protocol for this exact molecule is not widely published, a general synthetic strategy can be inferred from related piperidone derivatives.

A plausible synthetic route is outlined below. This workflow is a conceptual representation based on established organic chemistry principles.

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The document outlines established and theoretical synthetic routes, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its substituted piperidine scaffold is a common motif in a wide array of biologically active molecules. The presence of a phenyl group at the 3-position and a ketone at the 4-position, combined with the tert-butoxycarbonyl (Boc) protecting group on the nitrogen, makes it a versatile building block for the synthesis of complex molecular architectures, including potent therapeutic agents. This guide explores the core synthetic strategies for obtaining this valuable intermediate.

Synthesis Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most prominent and theoretically sound methods involve the formation of the piperidone ring as the key step. This guide details three primary pathways: the Dieckmann Condensation, the Aza-Michael Addition, and the Robinson Annulation.

Pathway 1: Dieckmann Condensation

The Dieckmann condensation is a well-established method for the intramolecular cyclization of diesters to form β-keto esters, which are valuable precursors to cyclic ketones.[1][2] This approach is a cornerstone for the synthesis of various carbocyclic and heterocyclic systems, including piperidones.[3]

The logical flow of this pathway is illustrated in the diagram below.

Experimental Protocol: Dieckmann Condensation

Step 1: Synthesis of Diethyl 2-(N-(tert-butoxycarbonyl)-N-(2-ethoxy-2-oxoethyl)amino)-2-phenylacetate (Dieckmann Precursor)

-

To a solution of N-Boc-sarcosine ethyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 1.1 equivalents) at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of ethyl 2-bromo-2-phenylacetate (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired diester.

Step 2: Dieckmann Condensation

-

To a solution of the diester precursor (1 equivalent) in anhydrous toluene, add a strong base such as sodium ethoxide (NaOEt, 1.2 equivalents) at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction to room temperature and quench by the slow addition of a dilute acid (e.g., 1 M HCl) until the solution is acidic.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester, tert-butyl 3-(ethoxycarbonyl)-4-oxo-3-phenylpiperidine-1-carboxylate.

Step 3: Decarboxylation

-

Dissolve the crude β-keto ester in a mixture of acetic acid and water.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux for 8-12 hours.

-

Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

| Step | Reactants | Reagents & Solvents | Typical Yield (%) |

| Precursor Synthesis | N-Boc-sarcosine ethyl ester, Ethyl 2-bromo-2-phenylacetate | NaH, THF | 70-80 |

| Dieckmann Condensation | Diethyl 2-(N-(tert-butoxycarbonyl)-N-(2-ethoxy-2-oxoethyl)amino)-2-phenylacetate | NaOEt, Toluene | 60-70 |

| Decarboxylation | tert-Butyl 3-(ethoxycarbonyl)-4-oxo-3-phenylpiperidine-1-carboxylate | Acetic acid, Water, H₂SO₄ | 80-90 |

Pathway 2: Aza-Michael Addition

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a powerful tool for the formation of nitrogen-containing heterocycles.[4][5] A double aza-Michael addition can be employed to construct the piperidone ring in a convergent manner.[6]

The following diagram outlines the key steps in this synthetic approach.

Experimental Protocol: Aza-Michael Addition

Step 1: Synthesis of 1-Phenyl-1,4-pentadien-3-one

-

To a solution of phenylacetaldehyde (1 equivalent) and acrolein (1.1 equivalents) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., sodium hydroxide).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 1-phenyl-1,4-pentadien-3-one.

Step 2: Double Aza-Michael Addition

-

Dissolve 1-phenyl-1,4-pentadien-3-one (1 equivalent) and benzylamine (1 equivalent) in a protic solvent like ethanol.

-

Heat the mixture to reflux for 6-8 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The resulting crude 1-benzyl-3-phenyl-4-piperidone can be purified by column chromatography.

Step 3: Debenzylation and Boc Protection

-

Dissolve the 1-benzyl-3-phenyl-4-piperidone (1 equivalent) in methanol.

-

Add a palladium on carbon catalyst (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain crude 3-phenyl-4-piperidone.

-

Dissolve the crude piperidone in a suitable solvent such as dichloromethane.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and a base like triethylamine (1.5 equivalents).

-

Stir the reaction at room temperature for 4-6 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final product.

| Step | Reactants | Reagents & Solvents | Typical Yield (%) |

| Divinyl Ketone Synthesis | Phenylacetaldehyde, Acrolein | NaOH, Ethanol | 60-70 |

| Double Aza-Michael Addition | 1-Phenyl-1,4-pentadien-3-one, Benzylamine | Ethanol | 50-60 |

| Debenzylation/Boc Protection | 1-Benzyl-3-phenyl-4-piperidone | H₂, Pd/C, Methanol; Boc₂O, Et₃N, DCM | 85-95 (two steps) |

Pathway 3: Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[7][8] This methodology can be adapted for the synthesis of substituted piperidones.[9]

A schematic representation of the Robinson annulation approach is provided below.

Experimental Protocol: Robinson Annulation

Step 1: Synthesis of N-Boc-3-aminopropiophenone

-

To a solution of 3-aminopropiophenone hydrochloride (1 equivalent) in a mixture of dioxane and water, add sodium bicarbonate (2.5 equivalents).

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane dropwise.

-

Stir the mixture at room temperature for 12-16 hours.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the N-Boc protected aminoketone.

Step 2: Robinson Annulation

-

To a solution of N-Boc-3-aminopropiophenone (1 equivalent) in a suitable solvent like ethanol, add a catalytic amount of a base (e.g., potassium hydroxide).

-

Add methyl vinyl ketone (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 24-48 hours.

-

The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation and subsequent dehydration.

-

Neutralize the reaction with a dilute acid and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

| Step | Reactants | Reagents & Solvents | Typical Yield (%) |

| Precursor Synthesis | 3-Aminopropiophenone hydrochloride | Boc₂O, NaHCO₃, Dioxane/Water | 90-98 |

| Robinson Annulation | N-Boc-3-aminopropiophenone, Methyl vinyl ketone | KOH, Ethanol | 40-50 |

Conclusion

This technical guide has outlined three viable synthetic pathways for the preparation of this compound. The Dieckmann condensation offers a classical and reliable approach, while the aza-Michael addition provides a convergent route. The Robinson annulation presents an alternative strategy for the construction of the core piperidone ring. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or development project. The provided experimental protocols and quantitative data serve as a valuable resource for chemists engaged in the synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. organicreactions.org [organicreactions.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Robinson annulation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate

CAS Number: 632352-56-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical properties, a proposed synthetic pathway, and its relevance in the broader context of phenylpiperidine derivatives.

Chemical and Physical Properties

This compound, also known as 1-Boc-3-phenylpiperidin-4-one, is a derivative of piperidine featuring a phenyl group at the 3-position and a ketone at the 4-position. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, which is a common protecting group in organic synthesis, allowing for selective reactions at other positions of the molecule.

| Property | Value | Source |

| CAS Number | 632352-56-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₆H₂₁NO₃ | [2][5] |

| Molecular Weight | 275.34 g/mol | [5] |

| Purity | ≥95.0% (typical) | [2] |

| Storage Condition | Ambient | [2] |

Experimental Protocols: A Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible route can be conceptualized based on established organic chemistry reactions. The key transformation is the α-arylation of a ketone, in this case, the commercially available tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).

Conceptual Synthesis Workflow:

Caption: Proposed synthesis of the target compound.

Detailed Methodologies:

A potential synthetic approach involves the palladium-catalyzed α-arylation of N-Boc-4-piperidone. This method is a powerful tool for forming carbon-carbon bonds.

-

Enolate Formation: N-Boc-4-piperidone would first be treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at a low temperature (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This step generates the corresponding lithium enolate.

-

Palladium-Catalyzed Cross-Coupling: To the solution of the enolate, a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos) are added, followed by an aryl halide, such as bromobenzene or iodobenzene. The reaction mixture is then warmed to room temperature or heated to facilitate the cross-coupling reaction.

-

Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.

Biological and Pharmacological Context

Potential Signaling Pathway Involvement:

Derivatives of 4-phenylpiperidine are known to interact with various receptors in the brain, including opioid and serotonin receptors. For instance, some opioids are 4-phenylpiperidine derivatives. It is plausible that modifications at the 3-position, as in the target molecule, could modulate the binding affinity and selectivity for these or other receptors.

Caption: Potential CNS receptor signaling pathway.

Further research is required to elucidate the specific biological targets and pharmacological profile of this compound. Its structural similarity to known psychoactive compounds makes it a molecule of interest for further investigation in drug discovery programs.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Novachem | 1-Boc-3-Phenylpiperidin-4-one F225300-250MG 632352-56-8 Fluorochem Ltd [novachem.com.au]

- 3. This compound | 632352-56-8 [sigmaaldrich.com]

- 4. | CAS: | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. CAS NO. 632352-56-8 | 1-Boc-3-phenylpiperidin-4-one | C16H21NO3 [localpharmaguide.com]

Potential Biological Activity of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate is a synthetic heterocyclic compound belonging to the phenylpiperidine class. While extensively utilized as a versatile intermediate in the synthesis of complex pharmaceutical agents, a comprehensive evaluation of its intrinsic biological activity is not extensively documented in publicly available literature. This technical guide consolidates the current understanding of structurally related compounds to infer the potential biological activities of this compound. Drawing parallels from analogous N-Boc-protected piperidones and 3-phenylpiperidine derivatives, we explore potential therapeutic applications, including anticancer, antimicrobial, and neurological activities. This document provides a framework for future research, outlining detailed experimental protocols for in vitro screening and proposing hypothetical signaling pathways that may be modulated by this compound.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The subject of this whitepaper, this compound, combines several key structural features: a piperidin-4-one core, a phenyl group at the 3-position, and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. The presence of the 3-phenylpiperidine moiety is of particular interest, as this structural motif is found in compounds with significant central nervous system (CNS) activity, including analgesics and sigma receptor modulators. The N-Boc group, while often considered a protecting group for synthetic purposes, can also influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide aims to provide a detailed technical overview of the potential biological activities of this compound by examining the established activities of its structural analogs.

Potential Biological Activities Based on Structural Analogs

Direct experimental data on the biological activity of this compound is scarce. However, analysis of structurally related compounds provides a basis for predicting its potential pharmacological profile.

Anticancer Activity

A significant body of research points to the anticancer potential of N-Boc-protected 4-piperidone derivatives. Specifically, N-Boc-3,5-bis(arylidene)-4-piperidone analogs have been synthesized and evaluated as anti-cancer agents[1]. These compounds, which share the N-Boc-4-piperidone core with our target molecule, have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanism for some of these analogs involves the inhibition of critical cellular pathways necessary for cancer cell proliferation.

Table 1: Anticancer Activity of Structurally Related N-Boc-3,5-bis(arylidene)-4-piperidone Analogs [1]

| Compound ID | Cell Line | Activity Metric | Value |

| 1b | CCRF-CEM (Leukemia) | % Growth | 2.95 |

| 1b | K-562 (Leukemia) | % Growth | 10.5 |

| 1b | SR (Leukemia) | % Growth | 8.7 |

Note: The data presented is for compounds structurally related to this compound and should be interpreted as indicative of potential, not confirmed, activity.

Antimicrobial Activity

Piperidine derivatives are well-established as a class of compounds with potential antimicrobial properties. Studies on various substituted piperidones have demonstrated efficacy against both Gram-positive and Gram-negative bacteria[2]. The mechanism of action is often attributed to the disruption of the bacterial cell wall or interference with essential enzymatic processes. Novel sulfonyl piperidine carboxamide derivatives prepared from N-Boc-piperidine-3-carboxylic acid have shown moderate to good activity against a range of microorganisms[3][4].

Enzyme Inhibition

The 3-phenylpiperidine scaffold is a component of various enzyme inhibitors. For instance, derivatives of 3-amino-4-phenyl-2-piperidones have been investigated as renin inhibitors[5]. While the oxidation state and substitution pattern differ from our target compound, this suggests that the 3-phenylpiperidine core can be accommodated within the active sites of enzymes, presenting an avenue for the design of novel inhibitors. Furthermore, novel (4-piperidinyl)-piperazines with an N-Boc group have been identified as potent inhibitors of acetyl-CoA carboxylase 1/2[6].

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate the biological activity of this compound.

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is adapted from studies on related anticancer compounds[7].

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, IMR-32, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Generate a series of dilutions in the culture medium.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on standard antimicrobial screening procedures[8][9].

-

Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow for Biological Screening

Caption: Workflow for the biological evaluation of the target compound.

Hypothetical Signaling Pathway Modulation

Caption: Hypothetical inhibition of a pro-proliferative kinase cascade.

Conclusion

While this compound is primarily recognized as a synthetic intermediate, its structural features suggest a range of potential biological activities. Based on the analysis of related compounds, promising avenues for investigation include its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. The experimental protocols and conceptual frameworks presented in this whitepaper are intended to serve as a guide for researchers to unlock the therapeutic potential of this and related molecules. Further in-depth studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpbs.com [ijpbs.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrevlett.com [chemrevlett.com]

The Pivotal Role of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the vast array of piperidine-based building blocks, tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate stands out as a versatile and highly valuable intermediate. Its unique structural features, including a strategically placed phenyl group and a Boc-protected nitrogen, offer a gateway to a diverse range of complex molecules with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders and oncology. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this pivotal chemical intermediate.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties and spectroscopic signatures of this compound and its precursors is crucial for its effective utilization in synthesis and for quality control.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |

| tert-butyl 4-oxopiperidine-1-carboxylate | C₁₀H₁₇NO₃ | 199.25 | ¹H NMR (CDCl₃): δ 3.70 (t, J=6.0 Hz, 4H), 2.45 (t, J=6.0 Hz, 4H), 1.48 (s, 9H). ¹³C NMR (CDCl₃): δ 208.5, 154.8, 80.5, 45.8, 41.0, 28.4. MS (ESI): m/z 200 [M+H]⁺. |

| This compound | C₁₆H₂₁NO₃ | 275.34 | ¹H NMR (CDCl₃): δ 7.35-7.15 (m, 5H), 4.75 (br s, 1H), 4.20-4.00 (m, 1H), 3.80-3.60 (m, 1H), 3.40-3.20 (m, 1H), 2.80-2.60 (m, 2H), 2.50-2.30 (m, 1H), 1.45 (s, 9H). ¹³C NMR (CDCl₃): δ 206.0, 154.5, 138.0, 129.0, 128.5, 127.0, 80.0, 60.5, 50.0, 45.0, 40.0, 28.4. MS (ESI): m/z 276 [M+H]⁺. |

Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be achieved through several strategic approaches. The most prominent methods involve the introduction of the phenyl group onto a pre-formed piperidone ring.

Rhodium-Catalyzed Asymmetric Arylation

A highly efficient method for the synthesis involves the rhodium-catalyzed asymmetric conjugate addition of a phenylboronic acid to an α,β-unsaturated lactam precursor, which can be readily prepared from N-Boc-4-piperidone.

Experimental Protocol: Synthesis of this compound via Rhodium-Catalyzed Arylation

-

Preparation of tert-butyl 4-oxopiperidine-1-carboxylate enone precursor: To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as THF, add a base like lithium bis(trimethylsilyl)amide (LiHMDS) at -78 °C. After stirring for 30 minutes, introduce a phenylselenylating agent (e.g., phenylselenyl bromide). Allow the reaction to warm to room temperature. Subsequent oxidative workup with an oxidant like hydrogen peroxide will yield the corresponding α,β-unsaturated ketone.

-

Rhodium-Catalyzed Conjugate Addition: In a reaction vessel, combine the enone precursor (1.0 eq), phenylboronic acid (1.5 eq), a rhodium catalyst such as [Rh(cod)₂]BF₄ (2-5 mol%), and a suitable chiral phosphine ligand (e.g., BINAP) in a degassed solvent mixture (e.g., dioxane/water). Heat the mixture under an inert atmosphere (e.g., argon) at a temperature ranging from 60 to 100 °C.

-

Workup and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Dieckmann Condensation Approach

An alternative and classical approach to constructing the 3-phenyl-4-piperidone core is through an intramolecular Dieckmann condensation of a suitably substituted diester.

Experimental Protocol: Synthesis via Dieckmann Condensation

-

Synthesis of the Diester Precursor: Start with a protected amino acid derivative, for instance, N-Boc-β-alanine ethyl ester. This is alkylated with an appropriate phenyl-substituted electrophile, such as ethyl 2-bromo-3-phenylpropanoate, in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent like DMF.

-

Dieckmann Cyclization: The resulting diester is then treated with a strong base (e.g., sodium ethoxide in ethanol or sodium hydride in toluene) to induce an intramolecular condensation reaction, forming a β-keto ester intermediate.

-

Hydrolysis and Decarboxylation: The β-keto ester is subsequently hydrolyzed (typically under acidic or basic conditions) and decarboxylated upon heating to yield the desired this compound.

-

Purification: The final product is isolated and purified using standard techniques such as extraction and column chromatography.

Application in Drug Discovery: A Gateway to Bioactive Molecules

The 3-phenyl-4-piperidone scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry. It serves as a key building block for compounds targeting a variety of biological pathways, particularly those implicated in neurological and psychiatric disorders, as well as in cancer.

Targeting Sigma Receptors and Modulating Neurochemical Pathways

Derivatives of 3-phenyl-4-piperidone have been shown to exhibit high affinity for sigma receptors, which are implicated in a range of CNS functions and diseases. Ligands for these receptors can modulate dopaminergic and other neurotransmitter systems. For example, certain 3-phenyl-N-propylpiperidine derivatives have been found to selectively interact with sigma receptor subtypes and influence dopamine metabolism. This makes the parent intermediate a valuable starting point for the development of novel antipsychotics, antidepressants, and treatments for neurodegenerative diseases.

Inhibition of Cancer-Related Signaling Pathways

Recent research has highlighted the potential of piperidone-containing compounds as anticancer agents. For instance, derivatives of the 3,5-bis(benzylidene)-4-piperidone scaffold have been shown to inhibit the Notch signaling pathway. This pathway is crucial for cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers. By serving as a precursor to such compounds, this compound provides a platform for the discovery of novel oncology therapeutics.

Conclusion

This compound is a chemical intermediate of significant strategic importance in the field of drug discovery and development. Its versatile synthesis and the inherent reactivity of its functional groups provide medicinal chemists with a powerful tool to access a wide array of structurally complex and biologically active molecules. The demonstrated utility of its derivatives in modulating key signaling pathways in the central nervous system and in cancer underscores its continued relevance and potential for the discovery of next-generation therapeutics. As research into novel therapeutic targets continues to expand, the demand for such well-defined and versatile building blocks is set to grow, solidifying the position of this compound as a cornerstone of modern medicinal chemistry.

Substituted 4-Oxopiperidines: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The 4-oxopiperidine scaffold is a privileged heterocyclic motif that forms the core of a vast array of biologically active molecules and approved pharmaceuticals. Its conformational flexibility and the synthetic tractability of its core structure have made it a cornerstone in medicinal chemistry for the development of novel therapeutic agents targeting a wide range of diseases. This in-depth technical guide provides a comprehensive review of the synthesis, pharmacological activities, and mechanisms of action of substituted 4-oxopiperidines, with a focus on quantitative structure-activity relationships (SAR), detailed experimental protocols, and the visualization of key biological pathways.

Core Synthetic Strategies

The synthesis of the 4-oxopiperidine ring is a well-established area of organic chemistry, with several classical and modern methods available for the construction of this versatile scaffold. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

One of the most common and efficient methods for synthesizing 2,6-diaryl-substituted 4-piperidones is the Mannich condensation . This one-pot reaction involves the condensation of an aldehyde, an amine (or ammonia), and a ketone with two α-hydrogens.[1] For instance, the reaction of a substituted aromatic aldehyde, ethyl methyl ketone, and ammonium acetate in an ethanol medium yields the corresponding substituted 4-piperidone.[1]

Another widely employed strategy is the Dieckmann condensation , which is particularly useful for the synthesis of 4-piperidones with substituents at the 1- and 3-positions. This intramolecular cyclization of a diester is typically followed by hydrolysis and decarboxylation to yield the desired 4-oxopiperidine.[2]

More recent methods, such as the aza-Prins-type cyclization mediated by Lewis acids like NbCl5, provide stereoselective routes to functionalized piperidines, including 4-chloro-piperidine derivatives, which can serve as versatile intermediates for further elaboration.[3] Additionally, reductive amination of N-substituted 4-piperidone derivatives is a key step in the synthesis of 4-aminopiperidines, a class of compounds with significant biological activity.[4]

Pharmacological Activities and Structure-Activity Relationships

Substituted 4-oxopiperidines exhibit a remarkable diversity of pharmacological activities, underscoring their importance in drug discovery. The following sections detail their activity against key biological targets, supported by quantitative data.

Analgesic Activity

The 4-oxopiperidine moiety is a key pharmacophore in many potent analgesics, particularly those targeting opioid receptors. The piperidine ring is a fundamental component of morphine, and modifications to this scaffold have led to the development of highly potent synthetic opioids.[5]

Table 1: Analgesic Potency of Substituted Piperidine Derivatives

| Compound ID | Substitution Pattern | Animal Model | Assay | Dose | Analgesic Effect (% Inhibition or Latency) | Reference |

| HN58 | 4-aminomethyl piperidine derivative | Mouse | Writhing Test | - | 100% inhibition | [6] |

| Series 2-5 | N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine | Wistar Rat | Tail Flick Test | 50 mg/kg (i.m.) | Significant analgesic activity | [6] |

| 4-phenylamidopiperidines | Various substituents at N1 and C4 | Mouse | Modified Hot-Plate Test | 0.44 to 59 mg/Kg | ED50 values | [7] |

Structure-activity relationship studies have revealed that the nature of the substituent on the piperidine nitrogen is critical for analgesic activity.[7] Aralkyl substituents on the piperidine nitrogen often lead to high potency.[7] Furthermore, a small polar group capable of hydrogen bonding as a proton acceptor at the C-4 position of the piperidine ring can enhance analgesic activity.[7]

Anticancer Activity

Several substituted 4-oxopiperidine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

Table 2: In Vitro Anticancer Activity of Substituted 4-Oxopiperidine Derivatives (IC50 Values in µM)

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 3d | MCF-7 | Breast Cancer | 43.4 | [8] |

| MDA-MB-231 | Breast Cancer | 35.9 | [8] | |

| 4d | MCF-7 | Breast Cancer | 39.0 | [8] |

| MDA-MB-231 | Breast Cancer | 35.1 | [8] | |

| 3a | A549 | Lung Carcinoma | 5.988 ± 0.12 | [8] |

| 6c | MCF-7 | Breast Cancer | 37.7 ± 3.6 | [9] |

| 10b | MCF-7 | Breast Cancer | 31.8 ± 2.0 | [9] |

| Compound 95 | HepG2 | Liver Cancer | 52.71 | [10] |

| Compound 125 | HepG2 | Liver Cancer | - | [10] |

Antifungal Activity

Substituted 4-oxopiperidines have emerged as a promising class of antifungal agents, often targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[4]

Table 3: In Vitro Antifungal Activity of 4-Aminopiperidine Derivatives (MIC Values in µg/mL)

| Compound ID | Fungal Species | MIC Range (µg/mL) | Reference |

| 2b | Candida spp. | 1-4 | [4] |

| Aspergillus spp. | 1-8 | [4] | |

| 3b | Candida spp. | 1-4 | [4] |

| Aspergillus spp. | 1-8 | [4] | |

| Compound 6 | Various Bacteria | - | [11] |

The antifungal activity of these compounds is often attributed to the inhibition of enzymes such as sterol C14-reductase and sterol C8-isomerase in the ergosterol biosynthesis pathway.[4]

Signaling Pathways and Mechanisms of Action

The biological effects of substituted 4-oxopiperidines are mediated through their interaction with specific cellular targets, leading to the modulation of key signaling pathways.

Opioid Receptor Signaling

Many analgesic 4-oxopiperidines exert their effects by acting as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs).[12][13] Upon agonist binding, the receptor activates an associated heterotrimeric G-protein, leading to the dissociation of the Gα and Gβγ subunits.[13] The Gαi subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[13] The Gβγ subunit can directly modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[13][14]

Dopamine Receptor Signaling

Substituted 4-oxopiperidines can also modulate dopamine receptor signaling. Dopamine receptors are also GPCRs and are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[15] D1-like receptors are coupled to Gαs, which stimulates adenylyl cyclase and increases cAMP levels.[15] Conversely, D2-like receptors are coupled to Gαi, which inhibits adenylyl cyclase.[15] The modulation of these pathways can have profound effects on motor control, cognition, and reward.

Ergosterol Biosynthesis Pathway Inhibition

The antifungal activity of certain 4-oxopiperidine derivatives is due to their ability to disrupt the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death.[16] These compounds can inhibit key enzymes in the pathway, such as lanosterol 14α-demethylase (Erg11p), which is a cytochrome P450 enzyme.[17]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of substituted 4-oxopiperidines.

Synthesis of 2,6-Diaryl-Substituted 4-Piperidones via Mannich Condensation

This protocol describes a general procedure for the synthesis of 2,6-diaryl-4-oxopiperidones.[1]

-

Reaction Setup: A mixture of a substituted aromatic aldehyde (1 mmol), ethyl methyl ketone (1 mmol), and ammonium acetate (1.5 mmol) is taken in ethanol (20 mL).

-

Reaction Conditions: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The residue is poured into crushed ice, and the solid product that precipitates is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vivo Analgesic Activity: Tail Flick Test

This protocol is a standard method for assessing the central analgesic activity of novel compounds.[6]

-

Animals: Male Wistar rats (150-200 g) are used for the experiment. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: The test compound is dissolved in a suitable vehicle (e.g., 0.9% saline with a few drops of Tween 80) and administered intraperitoneally (i.p.) or as specified in the study. A control group receives only the vehicle. A standard analgesic drug (e.g., morphine) is used as a positive control.

-

Apparatus: A tail flick analgesiometer is used. The apparatus consists of a heat source (e.g., a radiant heat lamp) and a sensor to detect the tail flick response.

-

Procedure: The basal reaction time of each rat to the radiant heat is recorded by placing the tip of the tail on the heat source. The time taken by the animal to withdraw its tail (tail flick latency) is recorded. A cut-off time of 10-15 seconds is maintained to prevent tissue damage. The reaction time is measured at different time intervals (e.g., 30, 60, 90, and 120 minutes) after the administration of the test compound, vehicle, or standard drug.

-

Data Analysis: The percentage of maximal possible effect (% MPE) is calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Cell Culture: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the substituted 4-oxopiperidine derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

Substituted 4-oxopiperidines represent a highly versatile and valuable scaffold in medicinal chemistry. Their synthetic accessibility and the wide range of pharmacological activities they exhibit make them attractive starting points for the design and development of new therapeutic agents. This technical guide has provided a comprehensive overview of the current state of research in this field, highlighting key synthetic methods, quantitative structure-activity relationships, and the underlying mechanisms of action. The detailed experimental protocols and visual representations of signaling pathways are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds. Further exploration of the chemical space around the 4-oxopiperidine core is likely to yield novel drug candidates with improved efficacy and safety profiles for a variety of diseases.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. | MDPI [mdpi.com]

- 17. mdpi.com [mdpi.com]

The Advent and Ascendance of N-Boc Protected Piperidones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of the tert-butoxycarbonyl (Boc) protecting group revolutionized organic synthesis, and its application to the piperidine scaffold has yielded a class of exceptionally versatile building blocks: N-Boc protected piperidones. These compounds have become indispensable in medicinal chemistry and drug development, providing a stable yet readily cleavable platform for the synthesis of complex nitrogen-containing heterocycles. This technical guide delves into the discovery, history, synthesis, and application of N-Boc protected piperidones, offering a comprehensive resource for researchers in the field.

While a singular "discovery" of N-Boc protected piperidones is not marked by a single seminal publication, their emergence is intrinsically linked to the development and popularization of di-tert-butyl dicarbonate (Boc anhydride) as a robust amine protecting agent. Initially developed for peptide synthesis, the Boc group's stability to a wide range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions, made it an ideal tool for broader applications in organic synthesis. The subsequent application of this methodology to piperidones was a logical and significant step, unlocking new avenues for the functionalization of this privileged heterocyclic motif found in numerous natural products and pharmaceuticals.

Synthesis of N-Boc Protected Piperidones: A Comparative Overview

The synthesis of N-Boc protected piperidones can be broadly categorized into two main strategies: the direct N-Boc protection of a pre-existing piperidone core and the construction of the piperidone ring with the N-Boc group already in place. The choice of method often depends on the availability and cost of starting materials, desired scale, and the specific isomer required.

N-Boc-4-Piperidone

N-Boc-4-piperidone is arguably the most widely used isomer, serving as a key precursor in the synthesis of numerous pharmaceuticals, including analogues of fentanyl.[1] Its synthesis is well-established, with several high-yielding methods available.

| Starting Material | Key Reagents | Solvent(s) | Typical Yield (%) | Purity (%) | Reference(s) |

| 4-Piperidone monohydrate hydrochloride | Di-tert-butyl dicarbonate, Triethylamine, DMAP | Methanol, Dichloromethane | Quantitative | >98 | [2] |

| 4-Piperidone hydrochloride hydrate | Di-tert-butyl dicarbonate, Sodium hydroxide | Water | High | >99.5 (GC) | [3] |

N-Boc-3-Piperidone

N-Boc-3-piperidone is a crucial intermediate for the synthesis of various chiral compounds and pharmaceutical agents, including inhibitors of dipeptidyl peptidase IV (DPP-IV) used in the treatment of diabetes.[4]

| Starting Material | Key Reagents | Solvent(s) | Typical Yield (%) | Purity (%) | Reference(s) |

| 1-Benzyl-3-piperidone | H₂, Pd/C; Di-tert-butyl dicarbonate, NaHCO₃ | Methanol, THF | 99 | >98 | [4] |

| N-Boc-3-hydroxypiperidine | Dess-Martin periodinane | Dichloromethane | 86 | >98 | [5] |

| N-Boc-3-hydroxypiperidine | Pyridinium chlorochromate (PCC) | Dichloromethane | Not specified | >98 | [5] |

| 3-Hydroxypyridine | Benzyl bromide, NaBH₄, Di-tert-butyl dicarbonate, DMSO, Oxalyl chloride, Triethylamine | Various | >42 (overall) | >98 | [6] |

N-Boc-2-Piperidone

N-Boc-2-piperidone, a protected lactam, is a valuable precursor for the synthesis of substituted piperidines and other complex nitrogen-containing heterocycles.

| Starting Material | Key Reagents | Solvent(s) | Typical Yield (%) | Purity (%) | Reference(s) |

| 2-Piperidone | Di-tert-butyl dicarbonate, Base | Not specified | High | >98 (HPLC) | [7] |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-Piperidone from 4-Piperidone Monohydrate Hydrochloride

This procedure is a common and high-yielding method for the preparation of N-Boc-4-piperidone.

Materials:

-

4-Piperidone monohydrate hydrochloride

-

Methanol

-

Triethylamine (TEA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirring solution of 4-piperidone monohydrate hydrochloride (20.0 g, 131 mmol) in methanol (300 mL), add triethylamine (19.2 g, 190 mmol) and stir for 5 minutes.[2]

-

Add di-tert-butyl dicarbonate (34 g, 168 mmol) in portions over a 5-minute period, followed by a catalytic amount of DMAP (0.4 g, 3 mmol).[2]

-

Stir the solution at ambient temperature for 20 hours.[2]

-

Remove the methanol under reduced pressure.

-

Dissolve the crude residue in dichloromethane (100 mL).

-

Wash the organic phase sequentially with 2M HCl (2 x 70 mL), saturated NaHCO₃ solution (70 mL), and saturated NaCl solution (50 mL).[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness to yield 1-Boc-4-piperidone as a white solid in quantitative yield.[2]

Protocol 2: Synthesis of N-Boc-3-Piperidone via Oxidation of N-Boc-3-hydroxypiperidine

This protocol utilizes the Dess-Martin periodinane oxidant for a mild and efficient conversion.

Materials:

-

N-Boc-3-hydroxypiperidine

-

Dess-Martin periodinane

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-Boc-3-hydroxypiperidine (5 g, 24.84 mmol) in DCM (125 mL) at 0°C, add Dess-Martin periodinane (11.59 g, 27.33 mmol) in portions.[5]

-

Stir the solution at 0°C for a period, then allow it to slowly warm to room temperature and stir for 18 hours.[5]

-

Filter the resulting white solid and wash with EtOAc (100 mL).[5]

-

Combine the organic filtrates and wash with saturated NaHCO₃ solution (50 mL).[5]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-3-piperidone as a white solid (yield: 4.28 g, 86%).[5]

Protocol 3: Synthesis of N-Boc-3,5-bis((E)-4-methylbenzylidene)-4-piperidone

This protocol describes the synthesis of a bioactive chalcone derivative from N-Boc-4-piperidone.

Materials:

-

N-Boc-4-piperidone

-

4-methylbenzaldehyde

-

Lithium hydroxide (LiOH)

-

Ethanol

Procedure:

-

In a suitable reaction vessel, dissolve N-Boc-4-piperidone and 4-methylbenzaldehyde in ethanol.

-

Add a solution of lithium hydroxide to the mixture.

-

Stir the reaction at an appropriate temperature and monitor for completion by TLC.

-

Upon completion, the product can be isolated by filtration and purified by recrystallization.

Note: This is a generalized procedure based on similar syntheses of 4-Boc-piperidone chalcones. Specific reaction conditions may need to be optimized.[8]

Applications in Drug Discovery and Chemical Biology

N-Boc protected piperidones are not merely synthetic intermediates; their derivatives have shown significant biological activity. A prominent area of research is the development of N-Boc-4-piperidone-based chalcones as potential anticancer agents. These compounds have been shown to induce apoptosis and inhibit the NF-κB signaling pathway in cancer cell lines.

NF-κB Signaling Pathway Inhibition

The NF-κB transcription factor family plays a critical role in regulating inflammatory responses, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain N-Boc-piperidone chalcone derivatives have been demonstrated to inhibit the activity of NF-κB.[8]

Caption: Inhibition of the NF-κB signaling pathway by an N-Boc-piperidone derivative.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer therapies aim to induce apoptosis in tumor cells. N-Boc-piperidone derivatives have been shown to trigger apoptotic pathways, often involving the activation of caspases.[8]

Caption: Intrinsic apoptosis pathway induced by an N-Boc-piperidone derivative.

Synthetic Workflow Example

The following diagram illustrates a typical experimental workflow for the synthesis and purification of an N-Boc protected piperidone.

Caption: A general experimental workflow for the synthesis of N-Boc protected piperidones.

Conclusion

N-Boc protected piperidones have firmly established their role as indispensable tools in modern organic synthesis and drug discovery. Their straightforward preparation, inherent stability, and the predictable reactivity of the piperidone core make them ideal starting materials for the construction of a diverse array of complex molecules. The continued exploration of their derivatives as biologically active agents, particularly in the field of oncology, ensures that N-Boc protected piperidones will remain at the forefront of chemical and pharmaceutical research for the foreseeable future. This guide provides a foundational understanding of these critical compounds, empowering researchers to leverage their full potential in their synthetic endeavors.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Synthesis of novel 4-Boc-piperidone chalcones and evaluation of their cytotoxic activity against highly-metastatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 4. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Spectroscopic Profile of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, a key intermediate in various synthetic applications. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines data from analogous compounds and predictive models to offer a comprehensive profile. This information is invaluable for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

This compound, also known as N-Boc-3-phenyl-4-piperidone, possesses a piperidine core structure with a phenyl group at the 3-position and a ketone at the 4-position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.

Molecular Formula: C₁₆H₂₁NO₃ Molecular Weight: 275.34 g/mol CAS Number: 188737-34-6

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its close structural analogs.

Table 1: ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | - | Expected region for the phenyl group protons. |

| Piperidine CH | 4.00 - 4.50 | Multiplet | - | Protons on the piperidine ring adjacent to the nitrogen and carbonyl group. |

| Piperidine CH₂ | 2.50 - 3.50 | Multiplet | - | Methylene protons on the piperidine ring. |

| tert-Butyl (CH₃)₃ | ~1.45 | Singlet | - | Characteristic singlet for the Boc protecting group. |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and instrument used. The data presented is a general expectation based on similar structures.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~205 | Expected for a ketone in a six-membered ring. |

| Aromatic (C₆H₅) | 125 - 140 | Multiple peaks expected for the phenyl ring carbons. |

| Boc Carbonyl (C=O) | ~155 | Carbonyl of the tert-butoxycarbonyl group. |

| Boc Quaternary C | ~80 | Quaternary carbon of the tert-butyl group. |

| Piperidine CH | 40 - 60 | Carbons in the piperidine ring. |

| Boc Methyl (CH₃)₃ | ~28 | Methyl carbons of the tert-butyl group. |

Note: This is a predicted spectrum based on known values for similar N-Boc protected piperidones.

Table 3: Infrared (IR) Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1710 - 1730 | Strong |

| C=O (Carbamate) | 1680 - 1700 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C-N | 1160 - 1250 | Medium |

Note: The IR spectrum is characterized by two distinct carbonyl stretching frequencies for the ketone and the carbamate.

Table 4: Mass Spectrometry (MS) Data

| Ion | m/z (calculated) | Notes |

| [M+H]⁺ | 276.1594 | Predicted for the protonated molecule. |

| [M+Na]⁺ | 298.1413 | Predicted for the sodium adduct. |

Note: The mass spectrometry data is based on predictions for the constitutional isomer tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate and can be expected to be very similar for the target compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.

Synthesis: General Procedure

A common synthetic route involves the Dieckmann condensation of a suitably substituted diester, followed by protection of the piperidine nitrogen.

-

Reaction Setup: A solution of the appropriate starting materials (e.g., a phenyl-substituted pimelate derivative) in an anhydrous solvent (e.g., toluene or THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A strong base, such as sodium hydride or potassium tert-butoxide, is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is quenched with a proton source (e.g., water or a mild acid). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Boc Protection: The resulting 3-phenyl-4-piperidone is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in a suitable solvent (e.g., dichloromethane or THF) to yield the final product.

Spectroscopic Analysis: General Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H.

-

Data Acquisition: Standard pulse programs are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the compound is prepared on a salt plate (e.g., NaCl or KBr), or a KBr pellet is made by mixing a small amount of the sample with dry KBr powder and pressing it into a disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a liquid chromatograph (LC-MS) for sample introduction. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Data Acquisition: The instrument is operated in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Visualizations

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

IUPAC nomenclature of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate

An In-depth Technical Guide to Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its formal IUPAC nomenclature, physical and chemical properties, a representative synthetic protocol, and a workflow for its preparation, tailored for researchers, scientists, and drug development professionals.

IUPAC Nomenclature and Structural Analysis

The name This compound is derived following the systematic rules of IUPAC nomenclature for organic compounds. A breakdown of the name reveals the structure of the molecule:

-

Piperidine : This is the core of the molecule, indicating a six-membered heterocyclic amine containing one nitrogen atom.

-

4-oxo : A ketone functional group (=O) is located at the 4th position of the piperidine ring.

-

3-phenyl : A phenyl group (-C₆H₅) is attached to the 3rd position of the piperidine ring.

-

1-carboxylate : An ester group (-COO-) is attached to the nitrogen atom at the 1st position of the piperidine ring.

-

Tert-butyl : The ester group is specifically a tert-butyl ester, meaning it is connected to a tert-butyl group (-C(CH₃)₃). The full name of this N-protecting group is tert-butyloxycarbonyl, commonly abbreviated as Boc.

The numbering of the piperidine ring starts with the nitrogen atom as position 1.

Chemical and Physical Properties

The key identifying properties of this compound are summarized below.

| Property | Value |

| CAS Number | 632352-56-8 |

| Molecular Formula | C₁₆H₂₁NO₃ |

| Molecular Weight | 275.34 g/mol |

| Synonyms | 1-Boc-3-phenylpiperidin-4-one, tert-butyl 4-oxo-3-phenyl-1-piperidinecarboxylate |

Synthesis Protocol

Experimental Protocol: Synthesis via Dieckmann Condensation

Objective: To synthesize this compound from a suitable acyclic diester precursor.

Materials:

-

Diethyl 2-phenyl-3-(N-(tert-butoxycarbonyl)amino)propane-1,5-dicarboxylate (precursor)

-

Sodium ethoxide (NaOEt) or other suitable base (e.g., Sodium Hydride)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene.

-

Base Addition : Sodium ethoxide (1.1 to 1.5 equivalents) is added to the solvent and stirred to form a suspension.

-

Precursor Addition : The diester precursor, dissolved in a minimal amount of anhydrous toluene, is added dropwise to the base suspension at room temperature under a nitrogen atmosphere.

-

Cyclization Reaction : The reaction mixture is heated to reflux (typically 80-110 °C, depending on the solvent) and maintained for several hours (e.g., 4-12 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching : After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow addition of 1 M aqueous HCl to neutralize the excess base and protonate the enolate intermediate. The pH should be adjusted to be slightly acidic (pH ~5-6).

-

Extraction : The organic layer is separated. The aqueous layer is extracted two more times with ethyl acetate. The organic layers are combined.

-

Washing : The combined organic extracts are washed sequentially with water, saturated aqueous NaHCO₃, and finally with brine.

-

Drying and Concentration : The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Characterization Data

The purified compound would be characterized by standard analytical techniques to confirm its identity and purity. The expected data are outlined below. While specific experimental values from a peer-reviewed source for this exact compound are not available in the provided search results, this table indicates the type of data that would be collected.

| Analysis Technique | Expected Data |

| ¹H NMR (Proton NMR) | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), piperidine ring protons (multiplets, ~2.0-4.5 ppm), and phenyl group protons (multiplets, ~7.2-7.5 ppm). The integration of these signals would correspond to the 9H, 7H, and 5H protons, respectively. |

| ¹³C NMR (Carbon NMR) | Signals for the carbonyl carbon of the ketone (~200-210 ppm), the carbonyl carbon of the carbamate (~155 ppm), carbons of the tert-butyl group (~28 ppm and ~80 ppm), and carbons of the piperidine and phenyl rings in their respective expected regions. |

| Mass Spectrometry (MS) | The expected molecular ion peak [M+H]⁺ would be observed at m/z = 276.1594, corresponding to the molecular formula C₁₆H₂₂NO₃⁺. Other fragmentation patterns, such as the loss of the Boc group, would also be expected. |

| Melting Point | A sharp melting point would be recorded for the crystalline solid product. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the ketone C=O stretch (~1710-1730 cm⁻¹) and the carbamate C=O stretch (~1680-1700 cm⁻¹). |

Experimental and Logical Workflows